2-Methyl-13C-furan

Metabolomics NMR Spectroscopy Flux Analysis

2-Methyl-13C-furan (CAS 105855-03-6) is a stable isotope-labeled derivative of 2-methylfuran, characterized by the site-specific incorporation of a carbon-13 atom at the methyl position (2-(13C)methylfuran). With a molecular formula of 13CC4H6O, a monoisotopic mass of 83.04521965 Da, and typical commercial specifications of ≥99 atom % 13C enrichment with hydroquinone added as a stabilizer , this compound is a member of the 13C-labeled furan family.

Molecular Formula C5H6O
Molecular Weight 83.09 g/mol
CAS No. 105855-03-6
Cat. No. B3333514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-13C-furan
CAS105855-03-6
Molecular FormulaC5H6O
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCC1=CC=CO1
InChIInChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1+1
InChIKeyVQKFNUFAXTZWDK-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-13C-furan (CAS 105855-03-6) for Stable Isotope-Labeled Internal Standard Applications in LC-MS and NMR Metabolomics


2-Methyl-13C-furan (CAS 105855-03-6) is a stable isotope-labeled derivative of 2-methylfuran, characterized by the site-specific incorporation of a carbon-13 atom at the methyl position (2-(13C)methylfuran) [1]. With a molecular formula of 13CC4H6O, a monoisotopic mass of 83.04521965 Da, and typical commercial specifications of ≥99 atom % 13C enrichment with hydroquinone added as a stabilizer [1], this compound is a member of the 13C-labeled furan family. Its primary function is as a stable isotope-labeled internal standard (SIL-IS) in analytical workflows, including liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR), where it serves as a mass-differentiated tracer for the unlabeled analyte 2-methylfuran [2][3].

Why 2-Methyl-13C-furan (CAS 105855-03-6) Cannot Be Substituted by Unlabeled or Non-Site-Specific Isotopologs


The analytical utility of 2-Methyl-13C-furan is irreducibly tied to its specific isotopic architecture: a single 13C atom localized at the methyl group [1]. Simple substitution with the unlabeled 2-methylfuran eliminates the mass difference required for stable isotope dilution mass spectrometry (SIDA), thereby forfeiting any ability to correct for matrix effects, ion suppression, or analyte loss during sample preparation [2][3]. While other 13C-labeled furans exist (e.g., globally labeled [13C4]-furan), they may not co-elute identically with the target analyte 2-methylfuran, introducing differential matrix effects that compromise quantification accuracy [3]. Furthermore, the site-specific label in 2-Methyl-13C-furan provides a unique NMR spectroscopic signature that is absent in both the unlabeled compound and uniformly labeled alternatives, enabling distinct applications in metabolic flux analysis and reaction mechanism elucidation that cannot be replicated with generic substitutes [4].

Quantitative Evidence for 2-Methyl-13C-furan Differentiation vs. Unlabeled and Alternative Isotopologs


Site-Specific 13C Enrichment Provides Unique NMR Chemical Shift Fingerprint for Metabolic Tracing

The site-specific 13C label in 2-Methyl-13C-furan results in a distinct 13C NMR chemical shift pattern that differs from both the unlabeled 2-methylfuran and uniformly labeled [13C4]-furan. Comparative 13C NMR analysis of furan and its methyl derivatives demonstrates that methyl substitution induces characteristic changes in the chemical shifts of both the substituted carbon and adjacent ring positions [1]. This spectral specificity allows for unambiguous tracing of the methyl group's metabolic fate in complex biological matrices, a capability that is absent in unlabeled compounds and less precise with perdeuterated or globally labeled alternatives due to signal overlap and isotopic dilution [1].

Metabolomics NMR Spectroscopy Flux Analysis

LC-MS Quantification Accuracy: 13C-SIL-IS Corrects Matrix Effects Where Structural Analogs Fail

In LC-MS/MS quantification, the use of 2-Methyl-13C-furan as a stable isotope-labeled internal standard (SIL-IS) provides superior correction for matrix effects compared to a structural analog internal standard. SIL-IS compounds, such as 13C-labeled furans, co-elute with the target analyte and experience identical ionization suppression or enhancement, thereby normalizing signal variations [1]. In contrast, a structural analog may exhibit different chromatographic retention and ionization behavior, leading to inaccurate quantification [2]. Studies employing [13C4]-furan for biomarker quantification via SIDA demonstrate the principle, achieving reliable quantification in complex urine matrices [3], and the site-specific 13C label in 2-Methyl-13C-furan extends this capability to the specific quantification of 2-methylfuran and its metabolites [4].

Bioanalysis LC-MS/MS Food Safety

Mechanistic Elucidation via Site-Specific 13C Tracer Studies: 2-Methyl-13C-furan Enables Pathway Resolution Not Possible with Unlabeled Compound

The site-specific 13C label in 2-Methyl-13C-furan allows for the definitive tracing of the methyl group's origin and fate in complex reaction networks, a capability that is absent in unlabeled 2-methylfuran. Studies using 13C-labeled glucose have elucidated the pyrolytic formation pathways of various furans, including 2-methylfuran, by tracking the position of the 13C label in the product [1]. This approach revealed that 2-methylfuran formation from glucose requires a redox step, a mechanistic detail that would be invisible without isotopic labeling [1]. The site-specific label in 2-Methyl-13C-furan provides analogous, targeted information for studies specifically focused on the methyl group's reactivity, enabling the discrimination between multiple competing mechanistic pathways [2].

Reaction Mechanisms Pyrolysis Chemistry Food Chemistry

Defined Isotopic Purity (≥99 atom % 13C) Ensures Minimal Signal Cross-Talk in LC-MS/MS Quantification

2-Methyl-13C-furan is supplied with a specified isotopic enrichment of ≥99 atom % 13C at the methyl position [1]. This high isotopic purity minimizes the presence of the unlabeled (12C) isotopolog, which would otherwise contribute to the signal of the analyte channel in a multiple reaction monitoring (MRM) LC-MS/MS assay, leading to inaccurate quantification, particularly at low analyte concentrations [2]. In contrast, a lower-purity batch (e.g., 98 atom % 13C) would contain twice the amount of the interfering 12C species, potentially introducing significant bias. This level of purity is a critical specification for meeting regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) that require demonstration of assay accuracy and precision [3].

Analytical Chemistry Method Validation Isotopic Purity

Chemical Stability Superiority: 13C Label Avoids Deuterium-Hydrogen Exchange and Chromatographic Isotope Effects

2-Methyl-13C-furan, by virtue of its 13C label, is chemically stable and does not undergo the hydrogen-deuterium exchange that plagues many deuterated internal standards [1]. Furthermore, 13C-labeled compounds exhibit virtually identical chromatographic retention times to their unlabeled counterparts, unlike deuterated analogs which can show a significant isotope effect on reversed-phase LC retention, leading to differential matrix effects and quantification errors [1][2]. This makes 2-Methyl-13C-furan a superior choice over a hypothetical deuterated analog (e.g., 2-methylfuran-d3) for robust and accurate LC-MS/MS bioanalysis.

LC-MS Method Development Isotope Exchange Bioanalysis

Procurement-Driven Application Scenarios for 2-Methyl-13C-furan (CAS 105855-03-6)


Quantitative Bioanalysis of 2-Methylfuran in Plasma/Urine for Pharmacokinetic or Exposure Studies

This scenario involves the development and validation of a regulatory-compliant LC-MS/MS method to quantify 2-methylfuran in biological matrices. 2-Methyl-13C-furan is used as the stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, analyte loss during sample preparation, and instrument variability, ensuring accurate and precise quantification as required by FDA/EMA guidelines [1][2]. The high isotopic purity (≥99 atom % 13C) minimizes background interference, while the 13C label guarantees co-elution with the analyte and avoids the H/D exchange issues of deuterated analogs [1][3].

Elucidation of Pyrolytic or Thermal Degradation Pathways in Food and Biomass Research

In studies investigating the formation of 2-methylfuran during food processing (e.g., coffee roasting, canning) or biomass pyrolysis, 2-Methyl-13C-furan serves as a site-specific tracer [4]. When spiked into model systems, the fate of the 13C-labeled methyl group can be tracked by NMR or MS analysis of reaction products, providing definitive evidence for the involvement of specific intermediates and the operation of distinct mechanistic pathways (e.g., those involving redox chemistry) [4]. This is not possible with unlabeled 2-methylfuran.

Internal Standard for Stable Isotope Dilution Analysis (SIDA) of 2-Methylfuran in Food and Beverage Samples

This application addresses the need for accurate quantification of the potentially hazardous food contaminant 2-methylfuran in complex matrices like coffee, canned goods, and baby food [5]. By adding a known amount of 2-Methyl-13C-furan to the sample before extraction, analysts can use SIDA-GC-MS or SIDA-LC-MS/MS to compensate for the high volatility and reactivity of furans, as well as the substantial matrix effects encountered in these samples [5]. The method provides the high accuracy and precision required for risk assessment and regulatory monitoring [5].

Metabolic Flux Analysis to Trace the Methyl Group of 2-Methylfuran in In Vitro or In Vivo Systems

For researchers studying the metabolism and detoxification of 2-methylfuran, the site-specific 13C label in 2-Methyl-13C-furan allows for the precise tracking of the methyl group's fate [6]. By incubating the labeled compound with cell cultures or administering it to animal models, and then analyzing metabolites via NMR or high-resolution MS, the pathway of methyl group oxidation, conjugation, or incorporation into other biomolecules can be determined [6]. This level of resolution is unattainable with uniformly labeled or unlabeled substrates [6].

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